4-undecanoyl-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
4-undecanoyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-2-3-4-5-6-7-8-9-10-15(19)13-11-14(16(17)20)18-12-13/h11-12,18H,2-10H2,1H3,(H2,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCHDSPPYYLNKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)C1=CNC(=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-undecanoyl-1H-pyrrole-2-carboxamide typically involves the acylation of 1H-pyrrole-2-carboxamide with undecanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may also be considered to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-undecanoyl-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the acyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Alcohols or amines, depending on the reducing agent used.
Substitution: Amides or esters, depending on the nucleophile.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-undecanoyl-1H-pyrrole-2-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- 4-decanoyl-1H-pyrrole-2-carboxamide
- 4-dodecanoyl-1H-pyrrole-2-carboxamide
- 4-octanoyl-1H-pyrrole-2-carboxamide
Uniqueness
4-undecanoyl-1H-pyrrole-2-carboxamide is unique due to its specific chain length and the presence of both a pyrrole ring and an amide group. This combination of structural features allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Biological Activity
4-Undecanoyl-1H-pyrrole-2-carboxamide is a synthetic compound characterized by its unique pyrrole-2-carboxamide structure, featuring a long undecanoic acid chain. This structural configuration contributes to its hydrophobic properties and potential biological applications, particularly in antimicrobial and anti-inflammatory contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Chemical Formula : C16H26N2O2
- Molecular Weight : 278.39 g/mol
- Structure : The compound consists of a pyrrole ring substituted with a carboxamide group and an undecanoic acid chain, which enhances its lipophilicity.
This compound demonstrates its biological activity primarily through interactions with specific enzymes and proteins. It is believed to form hydrogen bonds with the active sites of various enzymes, leading to inhibition of their activities. This mechanism underlies its potential anti-inflammatory and antimicrobial effects.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Inhibition of enzyme activity in pathogens | , |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Enzyme Inhibition | Competitive inhibition through hydrogen bond formation |
Structure-Activity Relationship (SAR)
Research indicates that modifications to the pyrrole ring and carboxamide group can enhance the compound's antimicrobial efficacy while maintaining low cytotoxicity levels. For instance, studies have shown that substituents on the pyrrole ring significantly affect the potency against Mycobacterium tuberculosis (Mtb). Compounds with larger substituents exhibit increased activity compared to those with smaller groups .
Table 2: Structure-Activity Relationship Findings
| Compound Variant | Substituent Type | MIC (μg/mL) | Cytotoxicity (IC50) |
|---|---|---|---|
| Original Compound | None | >32 | >100 |
| Modified Compound 1 | 2-adamantyl | <0.016 | Low |
| Modified Compound 2 | 4-chlorophenyl | <0.016 | Moderate |
| Modified Compound 3 | Fluorophenyl | <0.016 | Low |
Case Studies
Several studies have evaluated the biological activity of this compound:
- Anti-Tuberculosis Activity : A study demonstrated that derivatives of pyrrole-2-carboxamides showed significant anti-Mtb activity, with some compounds exhibiting MIC values lower than those of first-line drugs like isoniazid . The research highlighted the importance of specific substituents on the pyrrole ring for enhancing activity.
- Enzyme Inhibition Studies : Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent against various diseases. The competitive inhibition mechanism was further validated through molecular docking studies.
- Inflammatory Response Modulation : Preliminary data suggest that this compound may modulate inflammatory responses, although detailed studies are required to elucidate these effects fully.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
